molecular formula C16H8BaF6O6 B8260369 Benzoic acid, (trifluoromethoxy)-, barium salt (9CI)

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI)

Cat. No.: B8260369
M. Wt: 547.5 g/mol
InChI Key: JGLDHBUPRZZTAB-UHFFFAOYSA-L
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Description

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) is a chemical compound with the molecular formula C8H5F3O3Ba It is a barium salt derivative of benzoic acid, where the benzoic acid molecule is substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, (trifluoromethoxy)-, barium salt (9CI) typically involves the reaction of benzoic acid derivatives with barium salts under controlled conditions. One common method is the reaction of (trifluoromethoxy)benzoic acid with barium hydroxide or barium chloride in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, (trifluoromethoxy)-, barium salt (9CI) involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. The barium ion may also play a role in the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, (trifluoromethoxy)-, sodium salt
  • Benzoic acid, (trifluoromethoxy)-, potassium salt
  • Benzoic acid, (trifluoromethoxy)-, calcium salt

Uniqueness

Benzoic acid, (trifluoromethoxy)-, barium salt (9CI) is unique due to the presence of the barium ion, which imparts distinct properties compared to its sodium, potassium, and calcium counterparts

Properties

IUPAC Name

barium(2+);2-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H5F3O3.Ba/c2*9-8(10,11)14-6-4-2-1-3-5(6)7(12)13;/h2*1-4H,(H,12,13);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDHBUPRZZTAB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OC(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])OC(F)(F)F.[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BaF6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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